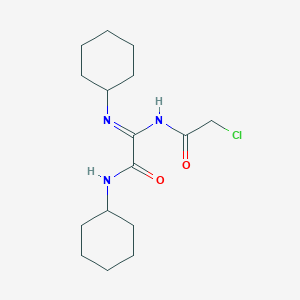
(2Z)-2-(2-Chloroacetamido)-N-cyclohexyl-2-(cyclohexylimino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-(2-Chloroacetamido)-N-cyclohexyl-2-(cyclohexylimino)acetamide is a synthetic organic compound characterized by its unique structure, which includes a chloroacetamido group and cyclohexyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(2-Chloroacetamido)-N-cyclohexyl-2-(cyclohexylimino)acetamide typically involves the following steps:
Formation of Chloroacetamido Intermediate: The initial step involves the reaction of chloroacetyl chloride with an amine to form the chloroacetamido intermediate. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed.
Cyclohexylation: The chloroacetamido intermediate is then reacted with cyclohexylamine to introduce the cyclohexyl groups. This step may require a catalyst and is typically performed under controlled temperature conditions to ensure the desired product formation.
Cyclization: The final step involves the cyclization of the intermediate to form the iminoacetamide structure. This step may involve heating and the use of a solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for efficiency and yield, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(2-Chloroacetamido)-N-cyclohexyl-2-(cyclohexylimino)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The imino group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions, potentially leading to the formation of oxo derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like water or dimethyl sulfoxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents such as tetrahydrofuran or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of substituted acetamides.
Reduction: Formation of amines.
Oxidation: Formation of oxo derivatives.
Scientific Research Applications
(2Z)-2-(2-Chloroacetamido)-N-cyclohexyl-2-(cyclohexylimino)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-2-(2-Chloroacetamido)-N-cyclohexyl-2-(cyclohexylimino)acetamide involves its interaction with specific molecular targets. The chloroacetamido group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The cyclohexyl groups may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-(2-Bromoacetamido)-N-cyclohexyl-2-(cyclohexylimino)acetamide: Similar structure with a bromoacetamido group instead of chloroacetamido.
(2Z)-2-(2-Iodoacetamido)-N-cyclohexyl-2-(cyclohexylimino)acetamide: Similar structure with an iodoacetamido group instead of chloroacetamido.
(2Z)-2-(2-Fluoroacetamido)-N-cyclohexyl-2-(cyclohexylimino)acetamide: Similar structure with a fluoroacetamido group instead of chloroacetamido.
Uniqueness
(2Z)-2-(2-Chloroacetamido)-N-cyclohexyl-2-(cyclohexylimino)acetamide is unique due to the presence of the chloroacetamido group, which imparts specific chemical reactivity and biological activity
Properties
CAS No. |
88313-22-8 |
|---|---|
Molecular Formula |
C16H26ClN3O2 |
Molecular Weight |
327.8 g/mol |
IUPAC Name |
2-[(2-chloroacetyl)amino]-N-cyclohexyl-2-cyclohexyliminoacetamide |
InChI |
InChI=1S/C16H26ClN3O2/c17-11-14(21)20-15(18-12-7-3-1-4-8-12)16(22)19-13-9-5-2-6-10-13/h12-13H,1-11H2,(H,19,22)(H,18,20,21) |
InChI Key |
MVENYMZRAPKWQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=NC2CCCCC2)NC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


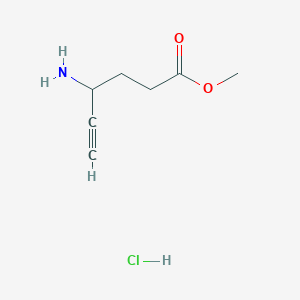
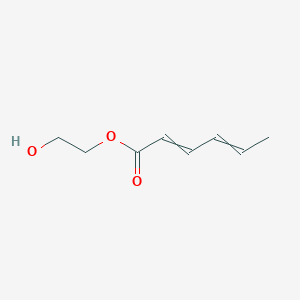
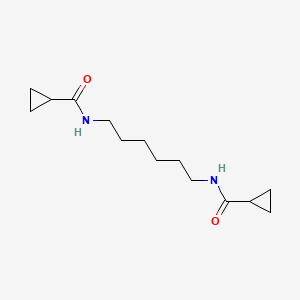
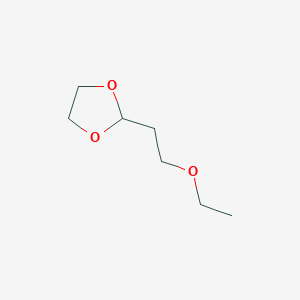

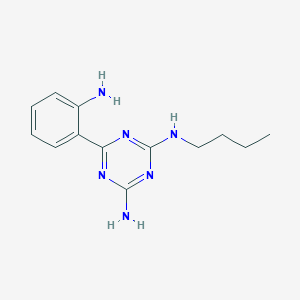
![1-Methylbenzo[a]acridine](/img/structure/B14383357.png)
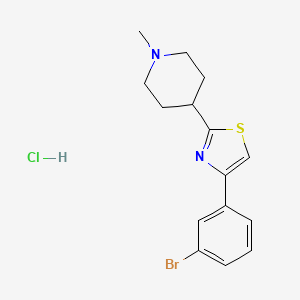
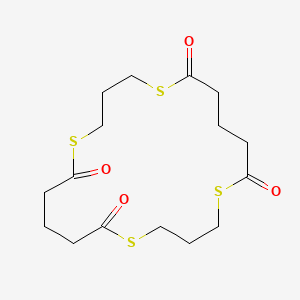
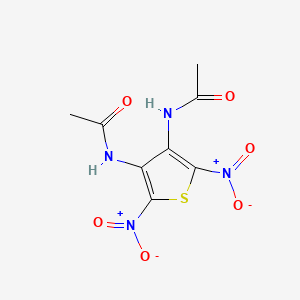
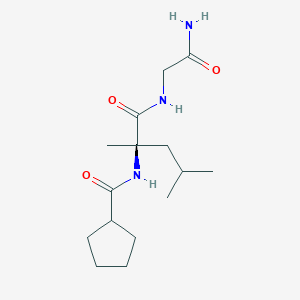
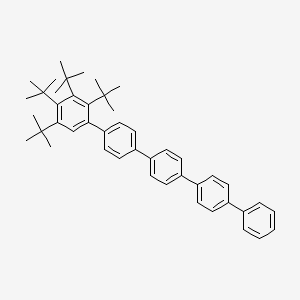
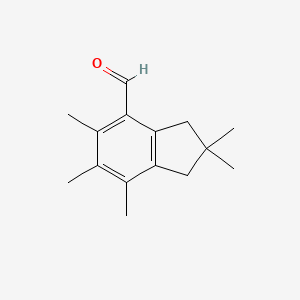
![2-(2-Methylanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one](/img/structure/B14383402.png)
